molecular formula C14H25NO4 B6607507 tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate CAS No. 2580222-55-3

tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate

Cat. No.: B6607507
CAS No.: 2580222-55-3
M. Wt: 271.35 g/mol
InChI Key: TZKMBEYXLBZBKW-UHFFFAOYSA-N
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Description

Tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate: . Its molecular formula is C₁₄H₂₄O₃N₂, and it features a spirocyclic framework, which is a ring system connected through a single atom.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 2-hydroxy-6-oxaspiro[3.5]nonan-7-ylmethylamine and tert-butyl isocyanate .

  • Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature. The process involves the formation of an isocyanate intermediate, which then reacts with the amine group to form the carbamate.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction mixture is stirred continuously to ensure uniform mixing and reaction completion.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or Dess-Martin periodinane.

  • Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: CrO₃ in acetic acid, Dess-Martin periodinane in dichloromethane.

  • Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

  • Substitution: Various nucleophiles in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 2-hydroxy-6-oxaspiro[3.5]nonan-7-one

  • Reduction: 2-hydroxy-6-oxaspiro[3.5]nonan-7-ol

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies. Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways. Industry: It is used in the synthesis of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets . The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the spirocyclic structure can fit into enzyme active sites or receptor binding pockets. The exact mechanism depends on the biological system and the specific application.

Comparison with Similar Compounds

  • Tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate

  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

  • Tert-butyl N-{2-ethynyl-7-oxaspiro[3.5]nonan-2-yl}carbamate

Uniqueness: Compared to these compounds, tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate has a distinct hydroxyl group at the 2-position, which imparts different chemical reactivity and potential biological activity.

Properties

IUPAC Name

tert-butyl N-[(2-hydroxy-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-11-4-5-14(9-18-11)6-10(16)7-14/h10-11,16H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKMBEYXLBZBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2(CC(C2)O)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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